molecular formula C13H8F2O B13488518 2',5'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde

2',5'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde

Katalognummer: B13488518
Molekulargewicht: 218.20 g/mol
InChI-Schlüssel: ICFCAPYTCHSNBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’,5’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two fluorine atoms at the 2’ and 5’ positions of the biphenyl structure and an aldehyde group at the 2 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and boron reagents to form the carbon-carbon bond between the biphenyl units . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing biphenyl derivatives.

Industrial Production Methods

In an industrial setting, the production of 2’,5’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2’,5’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 2’,5’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid.

    Reduction: 2’,5’-Difluoro-[1,1’-biphenyl]-2-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2’,5’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of advanced materials with specific properties such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of 2’,5’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine atoms can influence the compound’s reactivity and stability by affecting the electronic properties of the biphenyl core.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2’,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde
  • 2’,5’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde
  • 2’,4’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde

Uniqueness

2’,5’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde is unique due to the specific positioning of the fluorine atoms and the aldehyde group, which can significantly influence its chemical reactivity and potential applications. The presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications in research and industry.

Eigenschaften

Molekularformel

C13H8F2O

Molekulargewicht

218.20 g/mol

IUPAC-Name

2-(2,5-difluorophenyl)benzaldehyde

InChI

InChI=1S/C13H8F2O/c14-10-5-6-13(15)12(7-10)11-4-2-1-3-9(11)8-16/h1-8H

InChI-Schlüssel

ICFCAPYTCHSNBX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C=O)C2=C(C=CC(=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.